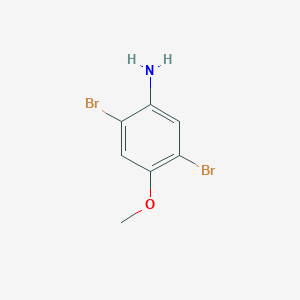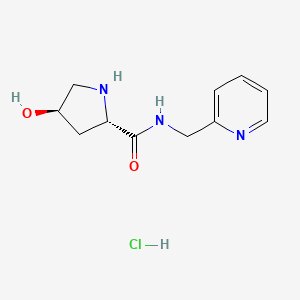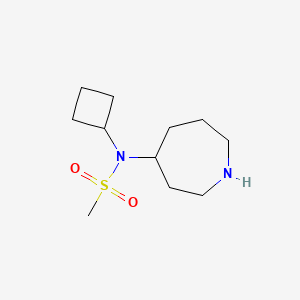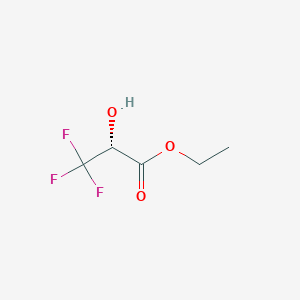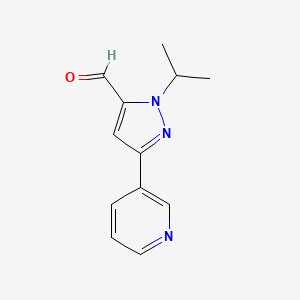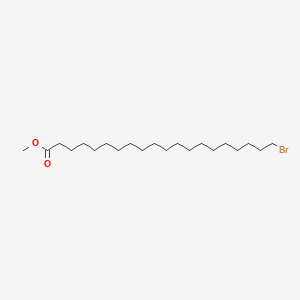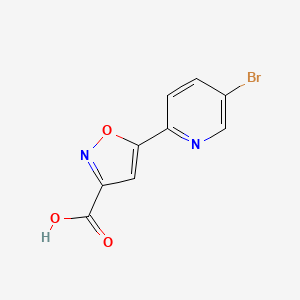
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features both a brominated pyridine ring and an isoxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromine atom can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(3-chloro-2-pyridyl)pyrazole-3-carboxylic Acid: This compound shares a similar structure but features a pyrazole ring instead of an isoxazole ring.
5-Bromo-2-pyridinecarboxylic Acid: This compound lacks the isoxazole ring but retains the brominated pyridine structure.
Uniqueness
5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to the combination of the brominated pyridine and isoxazole rings. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The presence of the isoxazole ring also imparts specific biological activities that are not observed in compounds lacking this moiety .
Eigenschaften
Molekularformel |
C9H5BrN2O3 |
|---|---|
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI-Schlüssel |
SBEWZDAXTIBOMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C2=CC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
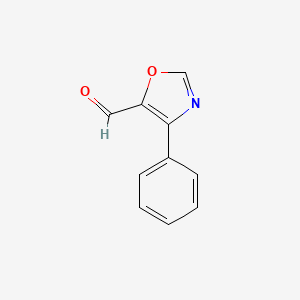
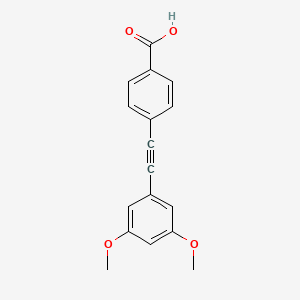
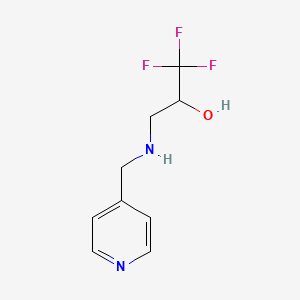
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)
